5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid
Description
5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a brominated methylphenyl moiety
Properties
IUPAC Name |
5-[(3-bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-8-10(15)3-2-4-11(8)17-13(18)9-5-6-12(14(19)20)16-7-9/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNUWYNKSMEGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid typically involves multiple steps:
Bromination: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst to yield 3-bromo-2-methylphenyl.
Carbamoylation: The brominated product is then reacted with an isocyanate to form the carbamoyl derivative.
Pyridine Ring Formation: The carbamoyl derivative is then subjected to a cyclization reaction with a suitable reagent to form the pyridine ring.
Carboxylation: Finally, the pyridine derivative is carboxylated using carbon dioxide under high pressure and temperature to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but lacks the carbamoyl group.
3-Bromo-2-methylbenzoic acid: Similar aromatic structure but lacks the pyridine ring.
N-(3-Bromo-2-methylphenyl)acetamide: Similar carbamoyl group but different acyl moiety.
Uniqueness
5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid is unique due to the presence of both a carbamoyl group and a pyridine ring, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
